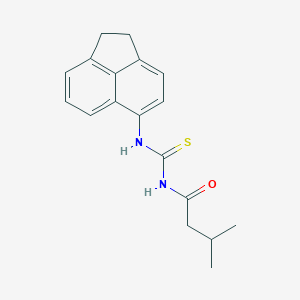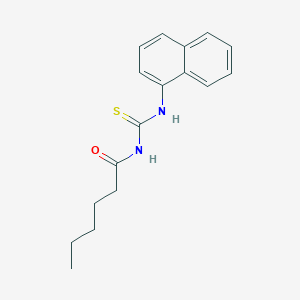![molecular formula C28H23N3O2S B399230 N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399230.png)
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide is a complex organic compound with a molecular formula of C28H23N3O2S and a molecular weight of 465.566 Da This compound is characterized by its unique structure, which includes a diphenylacetyl group, a carbonothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Amidation Reaction: Diphenylacetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form N-[4-(diphenylacetyl)amino]benzamide.
Thioamide Formation: The final step involves the reaction of N-[4-(diphenylacetyl)amino]benzamide with carbon disulfide and a suitable base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide can be compared with other similar compounds, such as:
N-(4-{[(Diphenylacetyl)carbamothioyl]amino}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-{[(Diphenylacetyl)carbamothioyl]amino}phenyl)thiophenecarboxamide: Contains a thiophene ring instead of a benzene ring.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C28H23N3O2S |
|---|---|
Molecular Weight |
465.6g/mol |
IUPAC Name |
N-[4-[(2,2-diphenylacetyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C28H23N3O2S/c32-26(22-14-8-3-9-15-22)29-23-16-18-24(19-17-23)30-28(34)31-27(33)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25H,(H,29,32)(H2,30,31,33,34) |
InChI Key |
KUQVYFNXFYQRLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399149.png)
![N-(3-methylbutanoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399150.png)

![3-methyl-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide](/img/structure/B399153.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399154.png)
![N-{[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399156.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399157.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399159.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399164.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399165.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399167.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399168.png)

![ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate](/img/structure/B399170.png)
